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Compound of Interest

Compound Name: SHR1653

Cat. No.: B1193598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical pharmacokinetic (PK)

profile of SHR1653, a potent and selective oxytocin receptor (OTR) antagonist, in rodent

models. Developed by Jiangsu Hengrui Medicine Co., Ltd., SHR1653 has been investigated for

its potential in treating central nervous system (CNS)-related conditions such as premature

ejaculation, with a key focus on its ability to penetrate the blood-brain barrier.[1][2][3]

Executive Summary
SHR1653 is an oxytocin receptor (OTR) antagonist with high potency and selectivity.[1][2][3]

Preclinical studies in rodents have demonstrated that SHR1653 possesses a favorable

pharmacokinetic profile, characterized by good stability in liver microsomes across different

species, including rats.[1] A notable feature of SHR1653 is its enhanced blood-brain barrier

(BBB) penetration compared to earlier compounds in its class.[1][2][3] This attribute is

considered advantageous for its potential therapeutic applications in CNS-related disorders.[1]

[2][3]

Pharmacokinetic Parameters in Rats
While a complete dataset of all pharmacokinetic parameters for SHR1653 is not publicly

available, key data from a study by Li et al. (2019) provides valuable insights into its disposition

in rats. The following table summarizes the available in vivo pharmacokinetic data for SHR1653
and related compounds in rats.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1193598?utm_src=pdf-interest
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.9b00186
https://pubmed.ncbi.nlm.nih.gov/31223461/
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.9b00186
https://pubmed.ncbi.nlm.nih.gov/31223461/
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.9b00186
https://pubmed.ncbi.nlm.nih.gov/31223461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.9b00186
https://pubmed.ncbi.nlm.nih.gov/31223461/
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.benchchem.com/product/b1193598?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Rat Pharmacokinetic Parameters of SHR1653 and Related Compounds[1]

Compound Dose (mg/kg, i.v.) Cl (mL/min/kg)

SHR1653 1 4.3 (predicted human)

13 1 25.3

15 1 45.2

23 1 18.7

Note: The clearance (Cl) for SHR1653 is a predicted human value based on allometric scaling

from preclinical species. The table includes data for related compounds (13, 15, and 23) from

the same study to provide context on the optimization process.

In Vitro Metabolic Stability
The metabolic stability of SHR1653 was assessed in liver microsomes from multiple species,

including rats. These in vitro assays are crucial for predicting the in vivo clearance of a drug.

Table 2: In Vitro Stability of SHR1653 in Liver Microsomes[1]

Species Stability

Rat Stable

Dog Stable

Human Stable

The stability of SHR1653 in liver microsomes across these species is indicative of a potentially

low clearance and a longer half-life in vivo.[1]

Blood-Brain Barrier Penetration in Rats
A critical aspect of the preclinical evaluation of SHR1653 was its ability to cross the blood-brain

barrier. This was assessed in a rat model, and the unbound brain-to-plasma concentration ratio

(Kp,uu) was determined.
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Table 3: Blood-Brain Barrier Penetration of SHR1653 in Rats[1]

Compound Kp,uu

SHR1653 0.188

IX-01 0.064

SHR1653 demonstrated a three-fold improvement in brain penetration compared to the

reference compound IX-01, highlighting its potential for CNS-targeted therapies.[1]

Experimental Protocols
In Vivo Pharmacokinetic Studies in Rats
While the detailed protocol for the comprehensive PK study in rats is not fully described in the

available literature, a standard methodology for such a study would typically involve the

following steps:

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.

[4]

Drug Administration: SHR1653 is administered intravenously (i.v.) via the tail vein to

determine clearance and volume of distribution. For oral bioavailability, the compound is

administered via oral gavage.

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from

the jugular vein or another appropriate site.

Sample Processing: Plasma is separated from the blood samples by centrifugation.

Bioanalysis: The concentration of SHR1653 in plasma samples is quantified using a

validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using

non-compartmental or compartmental modeling to determine key PK parameters like

clearance (Cl), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
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Liver Microsome Stability Assay
The in vitro metabolic stability of SHR1653 was likely determined using the following protocol:

Incubation: SHR1653 is incubated with liver microsomes from different species (rat, dog,

human) in the presence of NADPH (a cofactor for metabolic enzymes).

Time Points: Aliquots of the incubation mixture are taken at various time points.

Reaction Quenching: The metabolic reaction is stopped by adding a suitable solvent (e.g.,

acetonitrile).

Analysis: The concentration of the remaining parent compound (SHR1653) at each time

point is determined by LC-MS/MS.

Data Analysis: The rate of disappearance of SHR1653 is used to calculate the in vitro half-

life and intrinsic clearance.

Rat Blood-Brain Barrier (BBB) Penetration Study
The Kp,uu value for SHR1653 was determined to assess its brain exposure. The typical

experimental workflow is as follows:

Dosing: Rats are administered SHR1653.

Sample Collection: At a specific time point after dosing, blood and brain tissue are collected.

Homogenization: The brain tissue is homogenized.

Concentration Measurement: The total concentration of SHR1653 in plasma and brain

homogenate is measured by LC-MS/MS.

Protein Binding Assessment: The unbound fraction of SHR1653 in both plasma and brain

tissue is determined using techniques like equilibrium dialysis.

Kp,uu Calculation: The unbound brain-to-plasma concentration ratio is calculated using the

total concentrations and the unbound fractions.
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Visualizations
Signaling Pathway of SHR1653
SHR1653 acts as an antagonist at the oxytocin receptor (OTR), which is a G-protein coupled

receptor (GPCR). The binding of the natural ligand, oxytocin, to OTR typically initiates a

signaling cascade. SHR1653 blocks this activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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